Superior Reactivation of Tabun-Inhibited Human AChE: K203 vs. Obidoxime and HI-6
In a head-to-head in vitro comparison using human brain homogenate as the AChE source, K203 demonstrated a second-order reactivation rate constant (kr) for tabun-inhibited enzyme that is 51-fold higher than that of the clinical standard obidoxime [1]. In the same assay, both pralidoxime (2-PAM) and asoxime (HI-6) failed to induce any significant reactivation of tabun-inhibited human AChE [1].
| Evidence Dimension | Second-order reactivation rate constant (kr) for tabun-inhibited human AChE |
|---|---|
| Target Compound Data | kr = 2142 min⁻¹ M⁻¹ |
| Comparator Or Baseline | Obidoxime: kr = 42 min⁻¹ M⁻¹; Pralidoxime and HI-6: failed to significantly reactivate |
| Quantified Difference | 51-fold higher kr for K203 compared to obidoxime; qualitative difference vs. HI-6 and pralidoxime (no significant reactivation) |
| Conditions | In vitro assay using human brain homogenate, tabun as inhibitor |
Why This Matters
This quantitative superiority for the specific agent tabun is the primary driver for selecting K203 over any other currently available oxime when developing or testing countermeasures for tabun exposure.
- [1] Nepovimova, E., Musilek, K., Zdarova-Karasova, J., et al. (2018). A newly developed oxime K203 is the most effective reactivator of tabun-inhibited acetylcholinesterase. BMC Pharmacology and Toxicology, 19(1), 8. View Source
